3-Oxoolean-12-en-28-oic acid methyl ester
3-Oxoolean-12-en-28-oic acid methyl ester
Methyl 3-oxo-12-oleanen-28-Oate, also known as 1-(p-tolylsulfonyl)-piperidine or 1-tosylpiperidine, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Methyl 3-oxo-12-oleanen-28-Oate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methyl 3-oxo-12-oleanen-28-Oate is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, methyl 3-oxo-12-oleanen-28-Oate can be found in fruits and nuts. This makes methyl 3-oxo-12-oleanen-28-Oate a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
1721-58-0
VCID:
VC0239363
InChI:
InChI=1S/C31H48O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-23H,10-19H2,1-8H3
SMILES:
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)OC)C
Molecular Formula:
C12H16N4O4
Molecular Weight:
468.7 g/mol
3-Oxoolean-12-en-28-oic acid methyl ester
CAS No.: 1721-58-0
Main Products
VCID: VC0239363
Molecular Formula: C12H16N4O4
Molecular Weight: 468.7 g/mol
CAS No. | 1721-58-0 |
---|---|
Product Name | 3-Oxoolean-12-en-28-oic acid methyl ester |
Molecular Formula | C12H16N4O4 |
Molecular Weight | 468.7 g/mol |
IUPAC Name | methyl 2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate |
Standard InChI | InChI=1S/C31H48O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-23H,10-19H2,1-8H3 |
Standard InChIKey | PPMUFCXCVKVCSV-UHFFFAOYSA-N |
SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)OC)C |
Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)OC)C |
Melting Point | 184-185°C |
Physical Description | Solid |
Description | Methyl 3-oxo-12-oleanen-28-Oate, also known as 1-(p-tolylsulfonyl)-piperidine or 1-tosylpiperidine, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Methyl 3-oxo-12-oleanen-28-Oate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methyl 3-oxo-12-oleanen-28-Oate is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, methyl 3-oxo-12-oleanen-28-Oate can be found in fruits and nuts. This makes methyl 3-oxo-12-oleanen-28-Oate a potential biomarker for the consumption of these food products. |
PubChem Compound | 609116 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume